2-Ethoxybenzylzinc chloride
Overview
Description
2-Ethoxybenzylzinc chloride is an organometallic compound that belongs to the class of zinc organometallics. It is widely used as a reagent in organic synthesis due to its ability to undergo nucleophilic addition reactions. The compound has a molecular formula of C9H11ClOZn and a molecular weight of 236.03 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxybenzylzinc chloride is typically prepared by the reaction of 2-ethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often supplied as a solution in THF at a concentration of 0.5 M .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzylzinc chloride undergoes various types of reactions, including:
Nucleophilic Addition: It can add to electrophilic centers in organic molecules.
Substitution Reactions: It can participate in substitution reactions where the ethoxybenzyl group is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and aryl halides. The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the organozinc reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the nature of the electrophile. For example, reactions with carbonyl compounds can yield secondary or tertiary alcohols, while reactions with alkyl halides can produce substituted benzyl derivatives .
Scientific Research Applications
2-Ethoxybenzylzinc chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials with specific properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism by which 2-ethoxybenzylzinc chloride exerts its effects involves the formation of a nucleophilic zinc-carbon bond. This bond can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzylzinc chloride
- 2-Propoxybenzylzinc chloride
- 2-Butoxybenzylzinc chloride
Uniqueness
2-Ethoxybenzylzinc chloride is unique due to its specific ethoxy substituent, which can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
chlorozinc(1+);1-ethoxy-2-methanidylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKZPPSWLRTWAN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1[CH2-].Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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